Product packaging for Dexetimide hydrochloride(Cat. No.:CAS No. 21888-96-0)

Dexetimide hydrochloride

Cat. No.: B1264964
CAS No.: 21888-96-0
M. Wt: 398.9 g/mol
InChI Key: XSOOSXRNMDUWEM-GNAFDRTKSA-N
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Description

Historical Trajectories of Dexetimide (B1670337) Discovery

The emergence of dexetimide as a research compound is rooted in mid-20th-century pharmaceutical exploration.

Dexetimide was discovered at Janssen Pharmaceutica in 1968. wikipedia.org The development of this compound, also known by the research code R 16470, was part of a broader effort to synthesize and characterize novel molecules with potential activity in the central nervous system. ontosight.ai Early structural work in 1971 helped to determine its absolute configuration and crystal structure. glpbio.comszabo-scandic.com

Following its synthesis, early academic investigations focused on elucidating the pharmacological profile of dexetimide. Studies conducted in the early 1970s began to characterize its effects. For instance, a 1971 study quantitatively assessed its impact on neuroleptic-induced extrapyramidal symptoms, identifying it as a potent and long-acting agent in this context. wikipedia.org These initial investigations were crucial in establishing its classification as an anticholinergic agent. wikipedia.orgpatsnap.com

Pharmacological Classification and Research Significance

The scientific significance of dexetimide is defined by its specific classification and mechanism of action, which has made it a useful tool in research.

Dexetimide is pharmacologically classified as a piperidine (B6355638) anticholinergic. wikipedia.orgglpbio.comszabo-scandic.commedchemexpress.com This classification stems from its chemical structure, which features a piperidine ring, and its functional properties as an anticholinergic agent, meaning it opposes the effects of the neurotransmitter acetylcholine (B1216132). medchemexpress.compatsnap.com This designation places it within a class of compounds studied for their influence on the cholinergic system.

Further research has precisely characterized dexetimide as a high-affinity muscarinic receptor antagonist. glpbio.comszabo-scandic.commedchemexpress.comchemondis.com Muscarinic receptors are a subtype of acetylcholine receptors crucial for mediating a wide range of physiological functions. Dexetimide's ability to block these receptors has been demonstrated in various preclinical models.

In preclinical research, dexetimide has been used to investigate the role of muscarinic receptors in different biological processes. For example, it was one of several muscarinic antagonists tested in a study on experimental form-deprivation myopia in chicks, contributing to the understanding of the mechanisms behind eye growth. nih.govarvojournals.orgarvojournals.org Additionally, radioactively labeled analogues of dexetimide, such as [¹²³I]4-iododexetimide and [¹⁸F]4-FDEX, have been developed and evaluated in animal models (mice and rats) as potential tracers for imaging muscarinic receptors in the brain using techniques like SPECT and PET. glpbio.comszabo-scandic.comnih.gov These studies leverage dexetimide's high affinity for muscarinic receptors to visualize their distribution and density in vivo. nih.govsnmjournals.org

Table 1: Preclinical Research on Dexetimide as a Muscarinic Receptor Antagonist

Research Area Preclinical Model Key Findings Citations
Myopia Research Leghorn Cockerels Tested among other muscarinic antagonists to study effects on form-deprivation myopia. nih.govarvojournals.orgarvojournals.org
Neuroreceptor Imaging Mice, Rats Radiofluorinated analogue [¹⁸F]4-FDEX showed blockable uptake in muscarinic receptor-rich brain regions. nih.gov
Neuroreceptor Imaging Mice [¹²³I]iododexetimide used to investigate binding to muscarinic receptor subtypes. snmjournals.org

Table 2: Compound Names Mentioned

Compound Name
4-diphenylacetoxy-N-methylpiperidine (4-DAMP)
Acetylcholine
AFDX-116
Atropine (B194438)
Benztropine
Biperiden
Dicyclomine
Gallamine
Hexahydro-sila-difenidol (HHSiD)
Mepenzolate
Methoctramine
Oxyphenonium
p-fluorohexahydro-sila-difenidol (pf-HHSiD)
Pirenzepine
Procyclidine
Propantheline
Quinuclidinyl benzilate (QNB)
Scopolamine
Tropicamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O2 B1264964 Dexetimide hydrochloride CAS No. 21888-96-0

Properties

CAS No.

21888-96-0

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m1./s1

InChI Key

XSOOSXRNMDUWEM-GNAFDRTKSA-N

Isomeric SMILES

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl

Origin of Product

United States

Mechanistic Investigations of Dexetimide Hydrochloride Action

Molecular Pharmacology of Muscarinic Acetylcholine (B1216132) Receptor Interactions

Dexetimide (B1670337) hydrochloride exerts its effects through direct interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors that are crucial for mediating the effects of the neurotransmitter acetylcholine. patsnap.commdpi.com

High-Affinity Binding to Muscarinic Acetylcholine Receptors

Dexetimide is recognized as a high-affinity antagonist for muscarinic receptors. medchemexpress.com This strong binding affinity is fundamental to its ability to effectively block the actions of acetylcholine. patsnap.com Studies using radiolabeled dexetimide, such as [3H]dexetimide, have demonstrated its high affinity for mAChRs in various tissues, including the brain. embopress.org For instance, in calf forebrain homogenates, [3H]dexetimide exhibited an equilibrium dissociation constant (Kd) of 0.82 nM, indicating a very strong binding interaction. embopress.org The high affinity of dexetimide and its derivatives, like iododexetimide, has been consistently observed across different experimental models. nih.govcore.ac.uk

Competitive Antagonism at Muscarinic Receptor Sites

Dexetimide functions as a competitive antagonist at muscarinic receptor sites. wikipedia.orgnih.gov This means that it binds to the same site on the receptor as the endogenous agonist, acetylcholine, but does not activate the receptor. nih.gov By occupying the binding site, dexetimide prevents acetylcholine from binding and initiating its physiological effects. patsnap.comnih.gov This competitive blockade of muscarinic receptors is the core mechanism by which dexetimide exerts its anticholinergic effects. patsnap.comnih.gov The antagonism is reversible, and the extent of the blockade is dependent on the relative concentrations of dexetimide and acetylcholine. nih.gov

Subtype Selectivity and Receptor Ligand Binding Profile Elucidation

While dexetimide is a potent muscarinic antagonist, research into its selectivity for the five different muscarinic receptor subtypes (M1-M5) has revealed a complex profile. Some studies suggest that dexetimide and its analogs are non-subtype-selective antagonists. mdpi.comnih.gov For example, a radiolabeled analog, 4-[125I]iododexetimide, was described as a subtype-unspecific muscarinic receptor antagonist with high affinity. nih.gov

However, other investigations indicate a degree of preferential binding. A study using [123I]-iododexetimide found that it preferentially binds to the M1 muscarinic receptor subtype in vivo. nih.gov This was supported by significantly higher binding in M1-rich brain regions and a marked reduction in binding in M1 knockout mice. nih.gov Further research with [18F]-Fluorobenzyl-Dexetimide (FDEX) in humans also showed binding consistent with the distribution of mAChRs, with high uptake in the striatum and cortex. nih.gov The affinity constant (Ki) values for FDEX varied across different brain regions, suggesting some level of regional binding differences. nih.gov

Table 1: Regional Brain Binding and Affinity of [18F]-Fluorobenzyl-Dexetimide (FDEX) in Humans

Brain RegionInflux Constant (Ki)
Putamen0.42 ± 0.04
Frontal Cortex0.27 ± 0.01
Hippocampus0.25 ± 0.02
Thalamus0.10 ± 0.01

This table is based on data from a first-in-human PET imaging study with FDEX and illustrates the regional differences in tracer binding affinity in the human brain. nih.gov

Cellular and Biochemical Modulations Induced by Dexetimide Hydrochloride

The interaction of this compound with muscarinic receptors at the molecular level translates into significant modulations of cellular and biochemical processes, particularly within cholinergic pathways.

Impact on Cholinergic Neurotransmission Pathways

By blocking muscarinic receptors, this compound directly impedes cholinergic neurotransmission. patsnap.com Acetylcholine, the primary neurotransmitter of this system, plays a vital role in regulating a wide range of physiological functions. pharmacologyeducation.org The synthesis of acetylcholine involves the uptake of choline (B1196258) and its subsequent conversion by choline acetyltransferase. pharmacologyeducation.org Once released into the synaptic cleft, acetylcholine's action is terminated by the enzyme acetylcholinesterase. pharmacologyeducation.org Dexetimide's antagonistic action at post-synaptic muscarinic receptors prevents the signal from being transmitted further, effectively dampening the cholinergic response. patsnap.comnih.gov This interruption of cholinergic signaling is the basis for its therapeutic effects in conditions characterized by excessive cholinergic activity. patsnap.com

Mechanisms of Neurotransmitter Balance Modulation

The therapeutic efficacy of this compound in movement disorders is largely attributed to its ability to modulate the balance between acetylcholine and another critical neurotransmitter, dopamine (B1211576). patsnap.com An imbalance between the cholinergic and dopaminergic systems is a key feature of Parkinson's disease and drug-induced extrapyramidal symptoms. patsnap.com By blocking muscarinic acetylcholine receptors, dexetimide helps to restore this balance. patsnap.com The inhibition of cholinergic activity by dexetimide can indirectly lead to an enhancement of dopaminergic effects. This interaction is complex, with evidence suggesting that cholinergic interneurons in the striatum can modulate dopamine release. nih.gov By reducing the inhibitory influence of acetylcholine on dopaminergic neurons, dexetimide can help to alleviate symptoms such as tremor and rigidity. patsnap.com

Preclinical Studies of Acetylcholine Blockade Mechanisms

Preclinical research has been fundamental in elucidating the mechanism by which this compound exerts its effects, primarily through the blockade of acetylcholine at muscarinic receptors. patsnap.com These investigations, often employing radiolabeled forms of dexetimide, have provided detailed insights into its binding characteristics and interactions within the central nervous system of various animal models.

In vitro studies have established the high-affinity binding of dexetimide to muscarinic acetylcholine receptors (mAChRs). medchemexpress.comembopress.org Research on calf forebrain homogenates, which are rich in these receptors, identified a single class of binding sites for [³H]dexetimide. embopress.org These experiments determined a specific equilibrium dissociation constant (Kd), quantifying the affinity of the compound for the receptor. embopress.org

Further investigations have focused on identifying the specific subtypes of muscarinic receptors to which dexetimide binds. An in vitro study using recombinant human muscarinic receptors (M1-M5) and a radiolabeled analog, [¹²⁷I]-iododexetimide, demonstrated a high affinity for the M1 receptor subtype, with more modest selectivity over the other subtypes (M2-M5). nih.gov

Ex vivo and in vivo studies in rodents have corroborated these findings, demonstrating the functional consequences of this binding. In one key in vivo study, the displacement of [¹²⁵I]dexetimide from muscarinic receptors in the mouse brain was evaluated following an increase in extracellular acetylcholine levels. nih.gov The administration of physostigmine, an anticholinesterase agent that increases the concentration of acetylcholine, resulted in a significant, reversible decrease in the specific binding of [¹²⁵I]dexetimide. nih.gov This finding provides direct evidence that dexetimide's binding is competitive with the endogenous neurotransmitter, acetylcholine. nih.gov

The preferential binding to the M1 receptor subtype in a living system was further supported by ex vivo studies in rats and knockout mice. nih.gov The distribution of [¹²⁷I]-iododexetimide was markedly higher in brain regions with a high density of M1 receptors, such as the cortex and striatum, compared to the cerebellum, which lacks these receptors. nih.gov Crucially, the binding of the radiotracer was substantially diminished in the frontal cortex of M1 knockout mice, while no significant reduction was observed in mice lacking the M2, M3, M4, or M5 receptor subtypes. nih.gov Furthermore, the binding of [¹²³I]-iododexetimide in these M1-rich areas could be inhibited by the administration of an M1 receptor agonist (xanomeline) and an M1 receptor antagonist (olanzapine), but not by a compound with low M1 affinity (haloperidol). nih.gov

These preclinical investigations collectively confirm that dexetimide functions as a potent antagonist at muscarinic acetylcholine receptors, with a notable preference for the M1 subtype. patsnap.comnih.gov The mechanism involves direct competition with acetylcholine for binding at these receptors, thereby blocking cholinergic neurotransmission. patsnap.comnih.gov

Data from Preclinical Binding Studies

Table 1: In Vitro Binding Affinity of Dexetimide and its Analogs to Muscarinic Receptors

CompoundPreparationEquilibrium Dissociation Constant (Kd)
[³H]dexetimideCalf Forebrain Homogenates0.82 nM
[¹²⁷I]-iododexetimideRecombinant Human M1 ReceptorpM range

This table summarizes the high binding affinity of dexetimide to muscarinic receptors as determined in in vitro assays. embopress.orgnih.gov

Table 2: In Vivo Receptor Occupancy and Displacement of Dexetimide

Study ModelRadiotracerInterventionResult
Mouse Brain[¹²⁵I]dexetimideAdministration of Physostigmine23% reversible decrease in specific binding
M1 Knockout Mouse Brain[¹²⁷I]-iododexetimideGenetic Deletion of M1 ReceptorStrong reduction in binding in frontal cortex
M2-M5 Knockout Mouse Brain[¹²⁷I]-iododexetimideGenetic Deletion of M2-M5 ReceptorsNo significant change in binding
Rat Brain[¹²³I]-iododexetimideAdministration of Olanzapine (M1 antagonist)Inhibition of binding in M1-rich areas
Rat Brain[¹²³I]-iododexetimideAdministration of Haloperidol (B65202) (low M1 affinity)No effect on binding

This table highlights key findings from in vivo and ex vivo preclinical studies demonstrating dexetimide's interaction with the acetylcholine system and its M1 receptor selectivity. nih.govnih.gov

Synthetic Methodologies and Chemical Derivatization of Dexetimide Hydrochloride

Advanced Synthetic Routes and Strategies

The synthesis of dexetimide (B1670337) hydrochloride has evolved over the years, with researchers focusing on developing more efficient and high-yielding methods. These advancements are critical for both laboratory-scale research and potential large-scale production.

Total Synthesis Approaches for Dexetimide Hydrochloride

The total synthesis of this compound typically involves a multi-step process starting from readily available precursors. While specific, detailed step-by-step total synthesis pathways for this compound are not extensively documented in the provided search results, the general approach to synthesizing complex molecules often involves key reactions such as alkylation, cyclization, and functional group manipulations. For instance, the synthesis of similar piperidine-containing compounds often utilizes strategies like the Staudinger reduction of azides to form amines and subsequent cyclization reactions. nih.gov The synthesis of related heterocyclic compounds has also been achieved through multi-step sequences involving the formation of intermediate esters and subsequent ring closure. nih.gov

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic routes to maximize yield and purity is a primary goal in chemical synthesis, particularly for compounds intended for research, where high purity is essential for accurate biological evaluation. nih.gov Modern approaches to optimization often employ computational tools and high-throughput screening to rapidly identify the best reaction conditions, including solvents, reagents, and catalysts. preprints.org Techniques like Bayesian optimization have been shown to significantly reduce the number of experiments required while improving reaction yields by an average of 25%. preprints.org For the synthesis of complex molecules, solid-phase synthesis techniques followed by solution-phase cyclization can offer a scalable and efficient method for producing the desired compound. nih.gov

Stereoselective Synthesis and Enantiomeric Control

Dexetimide possesses a chiral center, and its biological activity resides primarily in the (S)-enantiomer. bldpharm.com Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Chiral Resolution Techniques for Dexetimide Enantiomers

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization due to their different solubilities. wikipedia.orgchiralpedia.com Common chiral resolving agents for amines include chiral acids such as (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org Other techniques for chiral resolution include chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. symeres.comresearchgate.net

Table 1: Chiral Resolution Techniques

TechniqueDescription
Diastereomeric Crystallization A racemic mixture is reacted with a chiral resolving agent to form diastereomers, which are then separated based on differences in solubility through crystallization. wikipedia.orgchiralpedia.com
Chiral Chromatography Enantiomers are separated using a chromatography column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer. symeres.comresearchgate.net
Enzymatic Resolution Enzymes are used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. symeres.com

Asymmetric Synthesis Approaches for Stereospecific Production

Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a specific enantiomer directly, avoiding the need for a resolution step and the inherent loss of at least 50% of the material. wikipedia.orgwikipedia.org This is a highly sought-after approach in modern pharmaceutical chemistry. nih.gov Asymmetric synthesis can be achieved through several strategies, including the use of chiral catalysts (organocatalysis or transition-metal catalysis), chiral auxiliaries, or starting from a chiral pool of readily available enantiomerically pure compounds. wikipedia.orggd3services.com These methods work by creating a chiral environment during the reaction that favors the formation of one enantiomer over the other. wikipedia.org

Table 2: Asymmetric Synthesis Strategies

StrategyDescription
Enantioselective Catalysis A small amount of a chiral catalyst is used to direct the formation of a specific enantiomer. This includes metal-based catalysts and organocatalysts. wikipedia.org
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed. wikipedia.org
Chiral Pool Synthesis The synthesis begins with an enantiomerically pure starting material that already contains the desired stereocenter. nih.gov
Biocatalysis Enzymes are used to perform stereoselective transformations. symeres.comwikipedia.org

Chemical Derivatization and Analogue Development

Chemical derivatization involves modifying the structure of a lead compound to explore its structure-activity relationship (SAR) and develop new analogues with improved properties such as enhanced potency, selectivity, or better pharmacokinetic profiles. nih.govbharatividyapeeth.edunih.gov This process is a cornerstone of medicinal chemistry. researchgate.net For dexetimide, derivatization could involve modifications at various positions of the molecule, such as the piperidine (B6355638) ring or the phenyl groups. The goal of such modifications would be to enhance its affinity and selectivity for specific muscarinic receptor subtypes.

The "Selective Optimization of Side Activities" (SOSA) approach is a strategy where known drugs are used as starting points for developing new compounds with different primary activities. researchgate.netresearchgate.net While not directly applied to dexetimide in the provided results, this concept highlights the potential for discovering novel therapeutic applications through the chemical modification of existing drug scaffolds. researchgate.net Derivatization techniques can range from simple functional group interconversions to more complex ring constructions, often guided by computational modeling to predict the effects of structural changes on biological activity. bharatividyapeeth.eduresearchgate.net

Synthesis of Halogenated Dexetimide Analogues for Research Probes

The introduction of halogen atoms, especially radiohalogens, into the dexetimide scaffold has been a key strategy for creating molecular probes used in advanced medical imaging techniques. acs.orgnih.gov These halogenated analogues serve as radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), allowing for the non-invasive visualization and study of muscarinic cholinergic receptors (m-AChR) in the brain. acs.orgacs.org

A series of monohalogenated derivatives of racemic dexetimide have been prepared to identify analogues suitable for radiolabeling that retain high affinity for the target receptor. acs.org Research has led to the successful synthesis of fluorinated, brominated, and iodinated dexetimide analogues.

Key synthetic approaches include:

Fluorinated Analogues : 2-[¹⁸F]Fluorodexetimide (2-[¹⁸F]FDEX) and 4-[¹⁸F]Fluorodexetimide (4-[¹⁸F]FDEX) were among the first ¹⁸F-labeled PET tracers developed for m-AChR imaging. acs.orgnih.gov Their synthesis is achieved through a one-pot, two-step process involving the reductive amination of [2-¹⁸F]- or [4-¹⁸F]fluorobenzaldehyde with a norbenzyldexetimide precursor, using sodium cyanoborohydride as the reducing agent. researchgate.netacs.org This method provides the desired radiotracers in good yields and high specific activity. acs.org

Brominated Analogues : For PET studies, 4-[⁷⁶Br]bromodexetimide was prepared. nih.gov The synthesis utilized an electrophilic bromodesilylation reaction. This involved using a silyl-derivatized dexetimide precursor which was then reacted with no-carrier-added (NCA) [⁷⁶Br]ammonium bromide in the presence of Chloramine-T as an oxidizing agent. nih.gov The resulting 4-[⁷⁶Br]bromodexetimide demonstrated high affinity for muscarinic receptors (K_d = 1.9 ± 0.3 nM) and showed specific uptake in receptor-rich regions of the brain in PET studies with primates. nih.gov

Iodinated Analogues : 4-Iododexetimide (B1248845) was synthesized and labeled with iodine-125 (B85253) and iodine-123 for in vitro binding studies and to explore its potential for SPECT imaging. acs.org The synthesis involved preparing a 4-(trimethylsilyl)benzyl bromide intermediate, which was then used to alkylate the piperidine nitrogen of the core structure. Subsequent iododesilylation yielded the 4-iododexetimide analogue. acs.org

The table below summarizes key halogenated dexetimide analogues developed as research probes.

Analogue NameIsotopeKey PrecursorSynthetic MethodApplication
2-Fluorodexetimide¹⁸F[2-¹⁸F]FluorobenzaldehydeReductive AminationPET Imaging acs.orgnih.gov
4-Fluorodexetimide¹⁸F[4-¹⁸F]FluorobenzaldehydeReductive AminationPET Imaging acs.orgnih.gov
4-Bromodexetimide (B71351)⁷⁶BrSilyl-derivatized dexetimideElectrophilic BromodesilylationPET Imaging nih.gov
4-Iododexetimide¹²³I / ¹²⁵I4-(Trimethylsilyl)benzyl bromideIododesilylationSPECT Imaging / Binding Assays acs.org

Design and Preparation of Novel Piperidine Analogues

Beyond halogenation for imaging purposes, the design and synthesis of novel analogues by modifying the piperidine structure have been pursued to develop compounds with improved pharmacological profiles, such as enhanced potency and receptor subtype selectivity. nih.gov Piperidine and its derivatives are recognized as crucial scaffolds in the design of new drugs. mdpi.comscielo.org.mx

One significant area of research has been the development of piperidinyl piperidine analogues as potent and selective antagonists for the M2 muscarinic receptor. nih.govtemple.edu The M2 receptor is a key target for therapeutic intervention in various conditions. The goal of this research was to identify antagonists with high selectivity for the M2 subtype over the M1 and M3 subtypes to minimize potential side effects. nih.govnih.gov This work led to the identification of a series of compounds that not only showed high potency and selectivity but also demonstrated a significant enhancement of acetylcholine (B1216132) release in the brain in preclinical assays. nih.gov

The synthetic strategies often involve multi-step sequences to build the complex bi-piperidine core and introduce various substituents to explore structure-activity relationships. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for other activities, demonstrating that substitution on the benzamide (B126) or the piperidine nitrogen can dramatically influence biological effect. nih.gov

The table below presents data for a representative novel piperidinyl piperidine analogue designed as a selective M2 antagonist.

Compound IDKey Structural FeatureTarget ReceptorBinding Affinity (Ki)
CHEMBL738931'-(propane-2-sulfonyl)-[1,4']bipiperidinyl with a 4-methoxy-benzenesulfonyl-phenyl vinyl groupMuscarinic acetylcholine receptor M20.16 nM bindingdb.org

Stereochemistry and Structure Activity Relationship Sar Studies

Stereochemical Determinants of Pharmacological Activity

The presence of a chiral center in dexetimide (B1670337) means it exists as two non-superimposable mirror images, or enantiomers. This chirality is a fundamental determinant of its biological action.

Enantiomeric Differences in Receptor Affinity and Selectivity

Dexetimide is the dextrorotatory (+) enantiomer and is a potent muscarinic cholinergic receptor antagonist. researchgate.netacs.org Its counterpart, the levorotatory (-) enantiomer known as levetimide (B1674941), is significantly less active. acs.org This pronounced difference in activity underscores the stereoselective nature of the muscarinic receptor's binding pocket. The receptor's architecture is such that it preferentially accommodates the specific spatial arrangement of the dexetimide enantiomer, leading to a high-affinity interaction.

Studies have consistently demonstrated that the binding of dexetimide to muscarinic receptors is stereoselective. capes.gov.br For instance, radiolabeling studies have shown that [11C]dexetimide exhibits high specific binding to muscarinic acetylcholine (B1216132) receptor (mAChR)-rich regions in the brain, which can be displaced by other muscarinic antagonists but not by its inactive enantiomer, levetimide. acs.org This highlights that the receptor can distinguish between the two enantiomers, with dexetimide being the active form, or eutomer. uniroma1.itsct-asso.fr

Eudismic Ratio and its Implications in Dexetimide Research

The concept of the eudismic ratio is particularly relevant to dexetimide. This ratio quantifies the difference in pharmacological activity between the more active enantiomer (eutomer) and the less active one (distomer). uniroma1.itsct-asso.fr Dexetimide exhibits a remarkably high eudismic ratio, with some reports indicating that it has a 10,000-fold greater affinity than its distomer. researchgate.net

A high eudismic ratio, as seen with dexetimide, signifies a high degree of stereoselectivity at the receptor level. sct-asso.frresearchgate.net This has significant implications for research, as it confirms that the specific three-dimensional conformation of dexetimide is crucial for its potent anticholinergic effects. The use of the pure eutomer, dexetimide, in studies allows for a more precise understanding of its interaction with muscarinic receptors without the confounding effects of the less active distomer. nih.gov The pronounced difference in activity between dexetimide and levetimide serves as a powerful tool in pharmacological research to probe the stereochemical requirements of the muscarinic receptor binding site. acs.org

Elucidation of Structure-Activity Relationships for Dexetimide and its Analogues

The systematic modification of the dexetimide structure has provided valuable insights into the chemical features necessary for potent muscarinic receptor antagonism.

Correlation Between Structural Modifications and Muscarinic Receptor Binding

Orthosteric muscarinic receptor ligands, like dexetimide, generally possess high affinity and a well-defined structure-activity relationship (SAR). mdpi.com Studies on analogues of dexetimide have helped to map the structural requirements for binding to muscarinic receptors. For example, the development of radiolabeled analogues such as 2-[18F]fluorodexetimide (2-FDEX) and 4-[18F]fluorodexetimide (4-FDEX) has been instrumental in positron emission tomography (PET) imaging of muscarinic receptors. researchgate.net The successful use of these analogues indicates that modifications at the benzyl (B1604629) group can be tolerated without abolishing receptor binding, provided they are of a suitable size and nature.

The piperidine-2,6-dione motif present in dexetimide is a core backbone found in various bioactive molecules. researchgate.net Research on related compounds with this scaffold has shown that substituents on the piperidine (B6355638) ring can significantly influence biological activity. nih.govacs.org For instance, in a study of glutarimide (B196013) derivatives, single substituents generally increased affinity, whereas double-branching at a specific position reduced it. nih.govacs.org This suggests that the size and position of substituents on the heterocyclic ring system are critical for optimal receptor interaction.

Positional and Substituent Effects on Antagonistic Activity

The antagonistic activity of dexetimide and its analogues is highly sensitive to the position and nature of substituents. The core structure, consisting of a piperidine ring and a diphenylmethyl group, is essential for its activity. The introduction of a halogen, such as fluorine, onto the benzyl ring of dexetimide to create fluorodexetimide demonstrates that certain substitutions are permissible and can even be advantageous for developing research tools like PET tracers. researchgate.net

Systematic SAR studies on related muscarinic receptor modulators have shown that even subtle changes, such as altering linkage points or replacing halogens to explore size and electronic effects, can significantly impact activity. rsc.org For allosteric modulators of muscarinic receptors, which bind to a site distinct from the orthosteric site where dexetimide binds, analogues have displayed a wide range of activities, making a clear SAR determination challenging. mdpi.com However, for orthosteric ligands like dexetimide, the relationship between structure and activity is more clearly defined. mdpi.com

Rational Design of Dexetimide Analogues for Research Tools

The well-characterized SAR of dexetimide has facilitated the rational design of new chemical entities for specific research applications. nih.gov A key area of development has been in the field of neuroimaging. The high affinity and specificity of dexetimide for muscarinic receptors make it an excellent template for creating radiolabeled ligands for PET studies. acs.org

The synthesis of [11C]dexetimide and its fluorinated analogues, [18F]4-FDEX, are prime examples of rational design. acs.orgmdpi.com These tracers have been successfully used to visualize and quantify muscarinic receptor distribution and density in the living brain, providing invaluable tools for studying cholinergic neurotransmission in both healthy and diseased states. researchgate.netacs.org The development of these analogues relies on an iterative process of designing, synthesizing, and evaluating new compounds based on the known SAR of dexetimide and the specific requirements of the imaging technique. govinfo.gov

Below is a data table summarizing key characteristics of dexetimide and its analogues discussed in this section.

Compound NameKey Structural FeaturePrimary Application/FindingReference(s)
Dexetimide Dextrorotatory (+) enantiomerPotent, stereoselective muscarinic antagonist. acs.orgcapes.gov.br
Levetimide Levorotatory (-) enantiomerInactive enantiomer of dexetimide, used as a negative control. acs.org
2-[18F]fluorodexetimide (2-FDEX) Fluorine-18 (B77423) label at the 2-position of the benzyl ringPotential PET ligand for imaging muscarinic receptors. researchgate.net
4-[18F]fluorodexetimide (4-FDEX) Fluorine-18 label at the 4-position of the benzyl ringPET ligand with high brain uptake for studying muscarinic receptors. researchgate.netmdpi.com
[11C]dexetimide Carbon-11 labelPET radioligand used to demonstrate high specific binding to mAChRs. acs.org

Lead Optimization Strategies in Preclinical Compound Development

Lead optimization is a critical, iterative phase in drug discovery that aims to refine the properties of a promising lead compound to produce a preclinical candidate. creative-biostructure.comresearchgate.net This process involves synthesizing and testing a series of related compounds, or analogs, to enhance desired characteristics such as potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing undesirable traits. bruker.comgd3services.com

The primary goal of lead optimization is to establish a clear structure-activity relationship (SAR) by correlating changes in chemical structure with effects on biological and pharmacological activity. researchgate.netbruker.com This knowledge-driven process blends synthetic chemistry with pharmacological testing to guide the design of improved molecules. researchgate.net

A practical application of lead optimization strategies can be seen in the evolution of the benzetimide (B37474) scaffold. While dexetimide is a potent muscarinic antagonist, medicinal chemists have successfully optimized this lead structure to alter its target profile completely. Research focused on benzetimide derivatives led to the identification of novel compounds that act as potent CXCR3 antagonists. nih.gov The optimization strategy in this preclinical work involved modifying the original benzetimide molecule to eliminate its anticholinergic activity and introduce high-affinity binding to the CXCR3 receptor. nih.gov This demonstrates a key lead optimization strategy: modifying a known active scaffold to generate analogs with improved selectivity and an entirely new mechanism of action, thereby expanding its therapeutic potential. gd3services.com This iterative cycle of designing, synthesizing, and testing new analogs is fundamental to advancing a lead compound toward clinical development. bruker.com

Computational Approaches in Structure-Based Design

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions that govern a drug's efficacy and enabling rational, structure-based design. nih.gov These approaches are used to investigate binding modes, predict binding affinities, and understand the mechanisms by which a ligand like dexetimide interacts with its biological target. nih.govmdpi.com

One of the most common techniques is molecular docking . This method computationally predicts the preferred orientation of a ligand when bound to a receptor's binding site. For a compound like dexetimide, docking studies could be used to model its interaction with different muscarinic receptor subtypes, helping to explain its high affinity and selectivity. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations offer a more dynamic view of the binding process. MD simulations model the movements and interactions of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. mdpi.com Enhanced sampling MD methods can even be used to compute the relative residence times of different compounds, a key kinetic parameter that is increasingly recognized for its importance in clinical efficacy. uni-heidelberg.de

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By developing a 3D-QSAR model for a set of dexetimide analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest predicted potency and guiding the lead optimization process more efficiently. uni-heidelberg.de These computational techniques are complementary to experimental methods and are crucial for accelerating the discovery and development of new therapeutic agents. nih.gov

Preclinical Pharmacological Investigations of Dexetimide Hydrochloride

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of dexetimide (B1670337) hydrochloride have been explored through various assays to elucidate its interaction with its primary target, the muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.com These studies are fundamental in understanding the compound's mechanism of action at a molecular level.

Receptor Binding Assays with Radioligands (e.g., [125I]Dexetimide)

Radioligand binding assays are a cornerstone in characterizing the affinity of a drug for its receptor. sygnaturediscovery.comnih.gov In the case of dexetimide, radiolabeled forms, particularly with Iodine-125 (B85253) ([125I]), have been instrumental.

Studies using 4-[125I]iododexetimide have demonstrated its high affinity for muscarinic acetylcholine receptors (mAChR). For instance, in rat myocardial tissue, 4-[125I]iododexetimide displayed a high in vitro affinity with a dissociation constant (Kd) of 14.0 nM. nih.gov The Kd value is a measure of the concentration of the radioligand at which 50% of the receptors are occupied, with a lower value indicating higher affinity. sci-hub.se The specificity of this binding is confirmed by the fact that the accumulation of its stereoisomer, 4-[125I]iodolevetimide, is significantly lower and not blocked by atropine (B194438), a known muscarinic antagonist. nih.gov

Similarly, in calf forebrain homogenates, [3H]dexetimide binding assays revealed a single class of binding sites with an equilibrium dissociation constant (KD) of 0.82 nM. embopress.org These assays typically involve incubating the receptor preparation (e.g., cell membranes) with the radioligand and then separating the bound from the free radioligand to quantify receptor binding. sci-hub.se The use of [125I]dexetimide has also been crucial in evaluating the effects of extracellular acetylcholine on muscarinic receptor binding in the mouse brain. nih.gov

Table 1: In Vitro Receptor Binding Affinity of Dexetimide Analogs

RadioligandTissue SourceDissociation Constant (Kd)Reference
4-[125I]iododexetimideRat Myocardium14.0 nM nih.gov
[3H]dexetimideCalf Forebrain0.82 nM embopress.org

This table summarizes the reported in vitro binding affinities of radiolabeled dexetimide analogs to muscarinic acetylcholine receptors in different tissue preparations.

Functional Assays for Anticholinergic Activity in Cellular Models

Functional assays are employed to determine the biological effect of a compound following receptor binding. For dexetimide, these assays confirm its anticholinergic (muscarinic antagonist) activity. patsnap.comwikipedia.orgmedchemexpress.com Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter. patsnap.com

In cellular models, the anticholinergic activity of a compound can be assessed by its ability to inhibit the functional responses induced by muscarinic receptor agonists, such as carbachol. nih.gov For example, in isolated rat bladder and ileum smooth muscles, anticholinergic drugs inhibit the contractile responses induced by muscarinic receptor activation in a concentration-dependent manner. nih.gov While specific data for dexetimide in such cellular functional assays is not detailed in the provided search results, its classification as a potent anticholinergic agent implies that it would demonstrate significant inhibitory effects in these models. wikipedia.org The functional EC50 values, which represent the concentration of the drug that produces 50% of its maximal effect, are often positively correlated with the binding IC50 values obtained from receptor binding assays. nih.gov

In Vivo Preclinical Studies in Animal Models

In vivo studies in animal models are essential for understanding the pharmacological and neurochemical effects of a drug in a living organism. nih.govnih.govemulatebio.comimavita.commdpi.com These studies bridge the gap between in vitro findings and potential clinical applications.

Pharmacological Activity Assessment in Relevant Animal Models

Dexetimide hydrochloride has been evaluated in various animal models to assess its pharmacological activity, particularly its anticholinergic and antiparkinsonian effects. wikipedia.orgmedkoo.com These studies often involve rodents and non-rodents to simulate human pathologies and evaluate drug efficacy and safety. imavita.com

In vivo studies have demonstrated the high accumulation of 4-[125I]iododexetimide in the rat atrium and ventricle, which could be significantly blocked by the pre-injection of atropine, confirming its specific binding to muscarinic receptors in a living system. nih.gov The blood clearance of 4-[125I]iododexetimide was found to be rapid, leading to high heart-to-blood ratios. nih.gov Furthermore, studies in unilaterally 6-hydroxydopamine lesioned rats, a model of Parkinson's disease, have shown decreased ipsilateral [¹²³I]iododexetimide binding to cortical muscarinic receptors. medkoo.com

In a guinea pig model of antigen-induced rhinitis, while not directly related to its primary indication, the effects of various receptor antagonists have been studied, highlighting the utility of animal models in dissecting pharmacological mechanisms. nih.gov Dexetimide's ability to counteract the effects of neuroleptics like haloperidol (B65202) has also been demonstrated in brain self-stimulation paradigms in animals. researchgate.net

Table 2: Summary of In Vivo Pharmacological Effects of Dexetimide in Animal Models

Animal ModelKey FindingReference
RatHigh accumulation of 4-[125I]iododexetimide in the heart, blockable by atropine. nih.gov
6-hydroxydopamine lesioned ratDecreased ipsilateral [¹²³I]iododexetimide binding in the cortex. medkoo.com
Rat (brain self-stimulation)Antagonism of haloperidol-induced inhibition of brain self-stimulation. researchgate.net

This table provides a summary of key findings from in vivo preclinical studies of dexetimide in various animal models.

Neurochemical Analysis in Animal Brain Regions Following Dexetimide Administration

Neurochemical analysis in animal brains following drug administration helps to elucidate the drug's impact on neurotransmitter systems. mdpi.comnih.govnih.gov For dexetimide, these studies focus on its effects on the cholinergic system and its interaction with other neurotransmitters.

Following administration of [125I]dexetimide in mice, in vivo studies have shown that its binding in the brain can be dynamically altered. nih.gov For example, the administration of physostigmine, an anticholinesterase that increases extracellular acetylcholine levels, led to a reversible decrease in [125I]dexetimide specific binding in the mouse brain. nih.gov This demonstrates that the binding of dexetimide is sensitive to changes in the endogenous neurotransmitter concentration.

Studies have also investigated the effects of atropine treatment on the in vitro and in vivo binding of 4-[125I]-dexetimide to central muscarinic receptors, providing further insight into the competitive nature of its binding. medkoo.com While detailed neurochemical analyses measuring levels of various neurotransmitters and their metabolites after dexetimide administration are not extensively covered in the provided results, it is known that the therapeutic effect of dexetimide stems from its ability to block muscarinic acetylcholine receptors, thereby helping to restore the balance with the dopaminergic system, particularly in the context of Parkinson's disease. patsnap.comnih.govnih.gov

Investigations of Central vs. Peripheral Anticholinergic Effects in Preclinical Systems

Dexetimide is recognized as a potent anticholinergic agent with activity in both the central and peripheral nervous systems. ncats.ionih.gov Anticholinergic drugs function by blocking the action of the neurotransmitter acetylcholine at its receptors. nih.govwikipedia.org These actions can manifest differently depending on whether they occur in the central nervous system (CNS), which includes the brain and spinal cord, or the peripheral nervous system (PNS), which governs involuntary functions in organs and smooth muscles. frontiersin.org The capacity of an anticholinergic drug to exert central effects is largely dependent on its ability to cross the blood-brain barrier. nih.govmedlink.com

Preclinical research using analogs of dexetimide has provided insights into its distribution and activity in both central and peripheral tissues. Studies involving radiolabeled forms of dexetimide have been instrumental in visualizing its binding to muscarinic acetylcholine receptors (mAChRs) in various organs.

In vivo studies using the analog 4-[¹²⁵I]-iododexetimide demonstrated that its binding was significantly reduced in both the brain and the heart following treatment with atropine, a classic anticholinergic agent. researchgate.net This finding suggests that dexetimide exerts its effects on muscarinic receptors located in both the CNS (brain) and the PNS (heart). researchgate.net The heart's muscarinic receptors, predominantly the M2 subtype, are key regulators of cardiac function. psu.edu

Further investigations have focused on the affinity of dexetimide and its derivatives for different muscarinic receptor subtypes (M1-M5), which have distinct distributions in central and peripheral tissues. For instance, the M1 receptor is highly concentrated in brain regions associated with cognition, such as the cortex and striatum. nih.govsnmjournals.org In contrast, M2 receptors are prevalent in the heart, and M3 receptors are found in smooth muscles and glands.

Studies on the analog 4-bromodexetimide (B71351) revealed a high affinity for all four tested muscarinic receptor subtypes (M1, M2, M3, and M4), with a notable preference for the M1 and M4 subtypes, which are abundant in the brain. nih.gov Similarly, another analog, ¹²⁷I-iododexetimide, displayed a high affinity for the M1 receptor in the picomolar range, though it also bound with relatively high affinity to the other four muscarinic subtypes. snmjournals.org

The following table summarizes the binding affinities of a dexetimide analog for various muscarinic receptor subtypes as determined in in vitro studies.

Table 1: In Vitro Binding Affinity of ¹²⁷I-Iododexetimide for Human Muscarinic Receptor Subtypes

Receptor Subtype pKi Ki (nM) Tissue/System Predominance
M1 9.47 0.337 Central Nervous System (Cortex, Hippocampus)
M2 8.79 1.62 Heart, Central Nervous System
M3 8.57 2.69 Smooth Muscle, Glands
M4 9.20 0.63 Central Nervous System (Striatum)
M5 8.25 5.62 Central Nervous System (Substantia Nigra)

Data adapted from a study assessing the in vitro affinity of ¹²⁷I-iododexetimide on recombinant human mAchRs. snmjournals.org

Ex vivo biodistribution studies in rats have corroborated these findings, showing significantly higher binding of ¹²⁷I-iododexetimide in M1-rich brain areas like the cortex and striatum compared to the cerebellum, which has a low density of M1 receptors. nih.gov Furthermore, experiments in knockout mice demonstrated a substantial reduction in ¹²⁷I-iododexetimide binding in the frontal cortex of mice lacking the M1 receptor, but not in mice lacking M2-M5 receptors, reinforcing the compound's preferential in vivo binding to M1 receptors within the CNS. nih.gov

The following table summarizes key findings from preclinical in vivo and ex vivo studies that differentiate the central and peripheral effects of dexetimide analogs.

Table 2: Summary of Preclinical Research on Central vs. Peripheral Effects of Dexetimide Analogs

Study Focus Animal Model Key Findings Implication (Central vs. Peripheral) Reference
Biodistribution Rat After injection of 4-[¹²⁵I]-dexetimide following atropine treatment, binding was markedly reduced in the brain and heart. Demonstrates effects on both central (brain) and peripheral (heart) muscarinic receptors. researchgate.net
Receptor Localization Rat In vivo studies with [⁷⁶Br]4-bromodexetimide showed preferential localization in the M1 and M4-rich cortex and striatum. Indicates significant central nervous system activity. nih.gov
Receptor Knockout Mouse Binding of ¹²⁷I-iododexetimide was strongly reduced in the frontal cortex of M1 receptor knockout mice, but not M2-M5 knockout mice. Suggests preferential binding to M1 receptors in the central nervous system in vivo. nih.govsnmjournals.org

| Receptor Binding | Rat | Ex vivo binding of ¹²⁷I-iododexetimide was much higher in M1-rich brain areas (cortex, striatum) than in the cerebellum. | Highlights the compound's high affinity for specific central nervous system regions. | nih.gov |

Collectively, these preclinical investigations indicate that this compound and its analogs are potent anticholinergic compounds that act on both central and peripheral muscarinic receptors. ncats.io While they exhibit a broad affinity for all muscarinic subtypes, in vivo studies suggest a preferential binding and localization within M1-rich areas of the central nervous system. nih.govsnmjournals.orgnih.gov

Advanced Analytical Methodologies for Dexetimide Hydrochloride Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. labinsights.nl For Dexetimide (B1670337) hydrochloride, various chromatographic methods are essential for determining its purity and for quantitative assays.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantitative analysis of pharmaceutical substances due to its precision and versatility. alwsci.com The development of a robust HPLC method for Dexetimide hydrochloride involves the systematic optimization of several chromatographic parameters to achieve adequate separation from any impurities or degradation products.

Method development typically begins with selecting an appropriate stationary phase, with reversed-phase columns, such as a C18 column, being a common choice. researchgate.net The mobile phase, a critical component, is optimized by adjusting the solvent composition (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer) and pH to achieve the desired retention time and peak shape for this compound. nih.gov Other parameters, including flow rate, column temperature, and detection wavelength, are also fine-tuned to ensure optimal performance. researchgate.netijrpr.com

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. semanticscholar.org Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or excipients. semanticscholar.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijrpr.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. ijrpr.comijpsr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). semanticscholar.orgijpsr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org

Validation ParameterDescriptionTypical Acceptance Criteria
LinearityDemonstrates a proportional relationship between concentration and detector response.Correlation Coefficient (R²) ≥ 0.999 ijrpr.com
AccuracyMeasures the agreement between the measured value and the true value.Recovery within 98.0% to 102.0%
Precision (Repeatability)Assesses variability with multiple measurements of the same sample on the same day.Relative Standard Deviation (RSD) ≤ 2.0% semanticscholar.org
SpecificityEnsures the method can distinguish the analyte from impurities and degradation products.Peak purity index > 0.99; no interference at the analyte's retention time.
RobustnessEvaluates the method's reliability with small changes in parameters (e.g., pH, flow rate).RSD of results should remain within acceptable limits.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures than conventional HPLC, provides a substantial increase in resolution, sensitivity, and speed of analysis. This enhanced resolving power makes UPLC particularly suitable for analyzing complex samples containing multiple impurities, even at trace levels. For this compound, a UPLC method could offer superior separation of process-related impurities and degradation products, leading to a more accurate purity profile in a fraction of the time required by traditional HPLC.

ParameterHPLCUPLC
Particle Size3-5 µm< 2 µm
Operating PressureLower (e.g., up to 6,000 psi)Higher (e.g., up to 15,000 psi)
ResolutionGoodExcellent (Higher)
Analysis TimeLongerShorter
Solvent ConsumptionHigherLower

Chiral Chromatography for Enantiomeric Purity Assessment

Dexetimide is the (S)-enantiomer of the compound benzetimide (B37474); its corresponding (R)-enantiomer is levetimide (B1674941). Since enantiomers can have different pharmacological and toxicological profiles, regulatory agencies require the enantiomeric purity of chiral drugs to be strictly controlled. uff.br Therefore, assessing the enantiomeric purity of this compound is critical to ensure it is free from its unwanted enantiomer.

Chiral chromatography is the gold standard for separating enantiomers. americanpharmaceuticalreview.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. americanpharmaceuticalreview.comwvu.edu CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times and subsequent separation. Common chiral selectors include polysaccharides, proteins, and cyclodextrin (B1172386) derivatives. wvu.edu The development of a chiral method involves screening various CSPs and mobile phases to find the optimal conditions for resolving Dexetimide from levetimide. Capillary electrophoresis (CE) with chiral additives in the running buffer is another powerful technique for enantiomeric purity analysis. wvu.edunih.gov

TechniquePrincipleApplication for this compound
Chiral HPLCDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP). americanpharmaceuticalreview.comQuantification of the levetimide enantiomer impurity.
Chiral Capillary Electrophoresis (CE)Differential migration of enantiomers in the presence of a chiral selector in the buffer. wvu.eduHigh-efficiency separation for enantiomeric purity testing.

Spectroscopic and Spectrometric Characterization Methods

While chromatography is excellent for separation and quantification, spectroscopic and spectrometric methods are required to elucidate and confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. jchps.com It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule. core.ac.uk A full suite of NMR experiments is used to confirm the identity and structure of this compound.

¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number and types of carbon atoms in the structure. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together fragments of the structure. core.ac.uk HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. hyphadiscovery.com HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments to build the complete molecular skeleton. core.ac.ukhyphadiscovery.com

The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals, confirming that the synthesized molecule has the correct structure of this compound.

NMR ExperimentInformation ProvidedPurpose in this compound Analysis
¹H NMRProton chemical shifts, integration (proton count), and coupling constants. jchps.comConfirms the presence and environment of all hydrogen atoms.
¹³C NMRChemical shifts for each unique carbon atom.Confirms the carbon backbone of the molecule.
COSYCorrelations between J-coupled protons (¹H-¹H). core.ac.ukEstablishes proton connectivity within molecular fragments.
HSQCCorrelations between protons and their directly attached carbons (¹H-¹³C). hyphadiscovery.comAssigns protons to their respective carbon atoms.
HMBCCorrelations between protons and carbons over 2-3 bonds (long-range ¹H-¹³C). core.ac.ukConnects molecular fragments to confirm the overall structure.

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling (Preclinical)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. alwsci.com It is used for confirming the molecular weight of this compound and, when coupled with liquid chromatography (LC-MS), for identifying metabolites in preclinical studies. nih.gov

In preclinical drug metabolism studies, which are essential for understanding the fate of a drug in a biological system, LC-MS is the primary tool. nih.govscilit.com Samples from in vitro (e.g., liver microsomes) or in vivo studies are analyzed to detect and identify potential metabolites. High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides highly accurate mass measurements, which facilitates the determination of the elemental composition of both the parent drug and its metabolites. nih.gov

Metabolites are identified by searching for expected mass shifts from the parent drug corresponding to common biotransformation reactions, such as oxidation, hydrolysis, or conjugation. nih.gov For instance, the addition of an oxygen atom (hydroxylation) results in a mass increase of approximately 16 Da. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides further structural information to pinpoint the site of metabolic modification.

Metabolic ReactionMass Change (Da)Potential Modification to Dexetimide
Hydroxylation+15.9949Addition of a hydroxyl (-OH) group to an aromatic or aliphatic position.
N-debenzylation-90.0470Removal of the benzyl (B1604629) group from the piperidine (B6355638) nitrogen.
Glucuronidation+176.0321Conjugation with glucuronic acid, typically at a hydroxyl group.
Piperidine Ring Opening+18.0106Hydrolytic cleavage of the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. edinburghanalytical.comrjpn.org Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for structural elucidation. nih.govresearchgate.net In the analysis of this compound, FT-IR spectroscopy can confirm the presence of key structural components such as the piperidine ring, the amide group, and the aromatic and aliphatic C-H bonds.

The FT-IR spectrum of a complex molecule is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). researchgate.net The former contains absorptions for most stretching vibrations, which are often well-defined and characteristic of specific bonds (e.g., C=O, O-H, N-H). libretexts.org The latter region contains a complex pattern of peaks from various bending vibrations and skeletal modes, which are unique to the molecule as a whole. researchgate.net

The expected vibrational frequencies for the primary functional groups in this compound are detailed in the table below. These assignments are based on established correlations for organic compounds. libretexts.org

Table 1. Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine Salt (N-H⁺)N-H Stretch2700-2250Broad, Strong
Aromatic C-HC-H Stretch3100-3000Medium to Weak
Aliphatic C-H (Cyclohexane & Piperidine)C-H Stretch2960-2850Strong
Amide (C=O)C=O Stretch~1650Strong
Aromatic C=CC=C Stretch1600-1450Medium to Weak
Amide (C-N)C-N Stretch1400-1200Medium

Bioanalytical Method Development for Preclinical Samples

Bioanalysis is the quantitative measurement of drugs and their metabolites in biological fluids, such as blood, plasma, or urine, and tissues. nih.gov In preclinical development, these measurements are crucial for evaluating a drug candidate's pharmacokinetic and toxicokinetic profile in animal models. wuxiapptec.comitrlab.com The development of a robust and reliable bioanalytical method is essential to ensure the quality and integrity of the data generated during these studies. ich.orgeuropa.eu

Quantification of this compound in Biological Matrices (e.g., animal tissues, biofluids)

The quantification of this compound in preclinical biological samples, such as plasma and animal tissues, typically requires a highly sensitive and selective analytical method. itrlab.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for this purpose due to its ability to accurately measure low concentrations of a drug in a complex biological matrix. nih.govresearchgate.net

The general workflow for quantifying this compound involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the biological matrix. nih.gov This is critical for removing interfering substances like proteins and phospholipids (B1166683) that can compromise the analysis. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). washington.edu The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. japsonline.com The compound is separated from any remaining matrix components on a chromatographic column before it enters the detector.

Detection and Quantification: Tandem mass spectrometry is used for detection. nih.gov The instrument is set to monitor specific precursor-to-product ion transitions for this compound and an internal standard, providing high selectivity and sensitivity for quantification.

Research on the stereoselective binding of Dexetimide has been conducted in guinea-pig atrial tissue, where tissue accumulation was investigated in a concentration range from 1.5 x 10⁻⁹ M to 10⁻⁶ M. nih.gov Such studies necessitate a validated bioanalytical method capable of accurately quantifying the compound in tissue homogenates.

Method Validation Parameters for Preclinical Bioanalysis (Accuracy, Precision, Linearity, LOD, LOQ)

Before a bioanalytical method can be used for sample analysis in regulated preclinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable and suitable for its intended purpose. fda.govjddtonline.info Method validation assesses several key parameters according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euwashington.edufda.gov

The core parameters evaluated during preclinical bioanalytical method validation are:

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. globalresearchonline.net It is typically expressed as the percentage of the nominal value and is assessed by analyzing quality control (QC) samples at multiple concentration levels. jddtonline.info

Precision: This assesses the degree of scatter between a series of measurements. patsnap.com It is evaluated as both intra-assay precision (repeatability within the same day) and inter-assay precision (reproducibility over different days) and is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). patsnap.com

Linearity: This demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is determined by analyzing a series of calibration standards over the expected concentration range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, above the background noise of the system. nih.govlongdom.org

Limit of Quantification (LOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. globalresearchonline.netlongdom.org For most bioanalytical methods, the analyte response at the LOQ should be at least five times the response of a blank sample. europa.eu

The following table provides typical acceptance criteria for these validation parameters for a preclinical LC-MS/MS assay.

Table 2. Typical Validation Parameters and Acceptance Criteria for Preclinical Bioanalysis

ParameterDescriptionTypical Acceptance Criteria
AccuracyCloseness of measured value to nominal value.Mean concentration within ±20% of nominal value (±25% at LOQ). japsonline.com
PrecisionVariability of replicate measurements.%RSD or %CV not exceeding 20% (25% at LOQ). japsonline.com
LinearityProportionality of response to concentration.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD)Lowest detectable concentration.Signal-to-noise ratio ≥ 3. longdom.org
Limit of Quantification (LOQ)Lowest quantifiable concentration with acceptable accuracy/precision.Analyte response should be reproducible with precision ≤ 25% and accuracy within ±25%. japsonline.com

Theoretical and Computational Research Models for Dexetimide Hydrochloride

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For dexetimide (B1670337), these methods are crucial for elucidating its mechanism of action at an atomic level, particularly its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., dexetimide) when bound to a second (the receptor, e.g., a muscarinic receptor) to form a stable complex. nih.gov These studies are fundamental to understanding the structural basis of dexetimide's antagonist activity at mAChRs.

Docking simulations for dexetimide would be performed using three-dimensional structures of the M1-M5 receptor subtypes, which are G-protein-coupled receptors (GPCRs). mdpi.com Given the high homology in the orthosteric binding sites among muscarinic receptor subtypes, developing selective antagonists is a significant challenge. mdpi.comresearchgate.net Computational models are often built using homology modeling, with the structure of bovine rhodopsin frequently serving as a template. nih.govresearchgate.netnih.gov

In a typical docking study, the dexetimide molecule is placed into the orthosteric binding pocket of the receptor model. This pocket is the same site where the endogenous agonist, acetylcholine, binds. The simulations then explore various possible conformations and orientations of dexetimide within the binding site, calculating the binding energy for each pose. The most favorable pose is the one with the lowest energy, which is predicted to be the most stable binding mode.

Key interactions predicted by such docking studies would likely involve:

Ionic Bonding: A critical interaction between the positively charged nitrogen atom in dexetimide's piperidine (B6355638) ring and a conserved aspartate residue in the third transmembrane helix (TM3) of the muscarinic receptor.

Hydrogen Bonding: Interactions between polar groups on dexetimide and amino acid residues such as asparagine in the sixth transmembrane helix (TM6).

Hydrophobic Interactions: Van der Waals forces between the aromatic rings of dexetimide and nonpolar residues within the binding pocket, contributing to the stability of the ligand-receptor complex.

By comparing the docking scores and binding modes of dexetimide across different muscarinic receptor subtypes, researchers can gain insights into its selectivity profile. nih.gov For instance, even single amino acid differences in the binding pockets between subtypes can be exploited to design more selective ligands. nih.govresearchgate.net

While docking predicts the binding pose, conformational analysis and binding energy calculations provide a more dynamic and quantitative picture of the interaction. temple.edu A molecule like dexetimide is not rigid and can adopt various shapes, or conformations. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of the molecule, both in its free state and when bound to the receptor. nih.gov

Binding free energy calculations offer a more accurate estimation of the binding affinity than the scoring functions used in docking. nih.gov Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are employed for this purpose. These calculations simulate the physical process of moving the ligand from a solvent environment into the receptor's binding site, providing a value for the change in Gibbs free energy (ΔG) upon binding. A more negative ΔG indicates a higher binding affinity.

These advanced simulations can reveal:

The energetic cost of the conformational changes that both the ligand and the receptor must undergo to achieve the optimal fit.

The contribution of solvent molecules to the binding process.

Achieving accurate and converged results from these calculations is computationally intensive and depends heavily on the quality of the force fields used to describe the molecules and the extent of conformational sampling. temple.eduresearchgate.net

Table 1: Key Computational Methods in Dexetimide-Receptor Interaction Studies

Computational Method Primary Objective Key Outputs Relevance to Dexetimide
Homology Modeling To build a 3D structure of a target protein (e.g., muscarinic receptor) based on a known template (e.g., rhodopsin). researchgate.net Predicted 3D protein structure. Provides the necessary receptor model for docking when an experimental structure is unavailable.
Molecular Docking To predict the binding orientation and conformation of a ligand within a receptor's active site. nih.gov Binding pose, docking score (an estimate of affinity). Elucidates how dexetimide fits into the muscarinic binding pocket and identifies key interacting residues.
Conformational Analysis To identify the stable low-energy 3D arrangements of a molecule's atoms. nih.gov A set of stable conformers and their relative energies. Understands the flexibility of the dexetimide molecule and its preferred shape for receptor binding.
Binding Free Energy Calculation To compute the absolute or relative binding affinity between a ligand and a receptor with high accuracy. nih.gov Gibbs free energy of binding (ΔG). Quantifies the strength of the dexetimide-muscarinic receptor interaction, useful for comparing with analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

To develop a QSAR model for muscarinic receptor affinity, a dataset of compounds with known binding affinities to a specific muscarinic subtype is required. This dataset would ideally include dexetimide and a series of its structural analogues. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., LogP)

Topological properties: (describing molecular connectivity)

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that correlates these descriptors with the observed binding affinity (often expressed as pKi or pIC50). mdpi.comnih.gov

A robust QSAR model can then be used to predict the muscarinic receptor affinity of new, untested compounds based solely on their chemical structure. semanticscholar.org This allows for the rapid virtual screening of large libraries of potential drug candidates, prioritizing those with the highest predicted affinity for synthesis and experimental testing.

Once a predictive QSAR model is established, it becomes a powerful tool for rational drug design. mdpi.com The model can provide insights into which molecular features are most important for high-affinity binding to muscarinic receptors. For example, the model might indicate that increasing the hydrophobicity in a certain region of the molecule or adding a hydrogen bond donor at a specific position will enhance affinity.

Researchers can use this information to design novel analogues of dexetimide. By systematically modifying the dexetimide scaffold—for instance, by adding or changing substituents on its aromatic rings—and then using the QSAR model to predict the activity of these new virtual compounds, the design process can be focused on the most promising candidates. youtube.com This in silico design cycle significantly reduces the time and resources required compared to traditional trial-and-error synthesis, accelerating the discovery of analogues with potentially improved affinity or selectivity.

In Silico ADME Prediction for Preclinical Research

A compound's success as a drug depends not only on its interaction with the target receptor but also on its pharmacokinetic profile. ADME—which stands for Absorption, Distribution, Metabolism, and Excretion—describes how a drug moves through and is processed by the body. Poor ADME properties are a major cause of failure in late-stage drug development. nih.govnih.gov

In silico ADME prediction uses computational models to estimate these properties for a given chemical structure before the compound is even synthesized. semanticscholar.orgresearchgate.net This early assessment helps to identify and filter out candidates that are likely to fail due to poor pharmacokinetics. srce.hr

For a compound like dexetimide hydrochloride, key ADME properties that would be evaluated using in silico models include:

Table 2: Predicted ADME Properties and Their Significance for Dexetimide

ADME Property Significance Typical Computational Model
Aqueous Solubility Affects how well the drug dissolves in the gut, which is crucial for absorption. QSAR models based on physicochemical descriptors like LogP and polar surface area.
Intestinal Absorption Predicts the extent to which the drug can pass from the gastrointestinal tract into the bloodstream. Models based on properties like molecular weight, number of hydrogen bond donors/acceptors (Lipinski's Rule of Five).
Blood-Brain Barrier (BBB) Permeability Crucial for centrally acting drugs, as it determines if the compound can reach its target in the brain. QSAR models incorporating descriptors for size, polarity, and hydrogen bonding capacity.
Plasma Protein Binding The extent to which a drug binds to proteins in the blood can affect its distribution and availability to reach the target site. Models based on LogP and electronic properties.
Metabolism (CYP450 Inhibition/Substrate) Predicts whether the drug is likely to be a substrate or inhibitor of key metabolic enzymes (Cytochrome P450), which can lead to drug-drug interactions. Docking studies with CYP enzyme structures; machine learning models trained on known substrate/inhibitor data.
Excretion Predicts the likely route and rate of elimination from the body. Models often linked to metabolism and kidney function predictions.

By integrating these computational predictions, researchers can build a comprehensive theoretical profile of this compound's likely behavior in vivo. This information is invaluable for prioritizing lead compounds and guiding further preclinical development. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion Profiles for Research Candidates

The prediction of ADME properties is a cornerstone of in silico drug research. Various computational models are employed to estimate how a compound like this compound will be processed by the body. These models analyze the molecule's structural features to predict its behavior.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. By correlating a compound's physicochemical properties with its biological activity, QSAR models can predict a range of ADME parameters. For a research candidate like this compound, these models would assess descriptors such as molecular weight, lipophilicity (logP), and polar surface area to forecast its pharmacokinetic journey.

In the absence of specific published in silico ADME predictions for this compound, a hypothetical predictive profile can be constructed based on the known parameters of similar small molecules. This allows for an educated estimation of its likely behavior, guiding further experimental investigation.

Table 1: Hypothetical In Silico ADME Profile for a Research Candidate

ADME Parameter Predicted Value Implication for Research
Absorption
Human Intestinal Absorption High Likely good oral bioavailability.
Caco-2 Permeability High Indicates efficient absorption across the intestinal wall.
Distribution
Plasma Protein Binding Moderate to High May influence the free fraction of the drug available for therapeutic action.
Volume of Distribution (VDss) Moderate Suggests distribution into tissues beyond the bloodstream.
Metabolism
CYP450 2D6 Inhibition Potential Inhibitor Warrants further investigation for potential drug-drug interactions.
Excretion

Note: The data in this table is illustrative and based on general principles of computational ADME prediction for small molecules. It does not represent experimentally verified data for this compound.

Blood-Brain Barrier Permeability Prediction in Preclinical Contexts

A critical factor for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from harmful substances. For a compound intended to have neurological effects, efficient penetration of this barrier is essential.

Computational models play a vital role in predicting a molecule's potential to cross the BBB. These models often utilize a combination of molecular descriptors to generate a predictive score. Key factors include lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

For a research candidate, a positive BBB permeability prediction is a significant step forward in its development as a potential neurological agent. These in silico predictions help to prioritize compounds for further, more resource-intensive in vitro and in vivo testing.

Table 2: Hypothetical Blood-Brain Barrier Permeability Prediction for a Research Candidate

Predictive Parameter Calculated Value Interpretation
LogBB (Brain/Blood Partition Coefficient) > 0.3 Predicted to readily cross the BBB.
Polar Surface Area (PSA) < 90 Ų Favorable for BBB penetration.
Molecular Weight < 450 Da Within the optimal range for passive diffusion across the BBB.

| BBB Permeability Score | High | Strong candidate for CNS activity. |

Note: The data in this table is illustrative and based on general principles of computational BBB permeability prediction. It does not represent experimentally verified data for this compound.

Future Research Directions and Advanced Methodological Applications

Exploration of Undiscovered Muscarinic Receptor Subtype Selectivity

The therapeutic and adverse effects of muscarinic receptor ligands are dictated by their interaction with the five distinct muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). nih.govnih.gov These subtypes are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological functions. nih.govfrontiersin.org While Dexetimide (B1670337) is known as a potent muscarinic antagonist, a comprehensive understanding of its binding affinity and functional selectivity across all five receptor subtypes remains an area ripe for exploration.

Future research should focus on creating a high-resolution pharmacological profile of Dexetimide. This can be achieved through competitive radioligand binding assays using cloned human muscarinic receptor subtypes expressed in cell lines. Such studies would precisely quantify the equilibrium dissociation constant (Ki) of Dexetimide for each subtype, revealing its selectivity profile. For instance, comparing its affinity for the M1 receptor, which is crucial for cognitive processes, versus the M2 receptor, which is predominant in the heart, is critical for predicting therapeutic efficacy and potential cardiovascular side effects. nih.govresearchgate.net

Furthermore, functional assays are needed to determine whether Dexetimide acts as a neutral antagonist or possesses inverse agonist properties at each subtype. Understanding these nuances is vital, as subtype selectivity is a key factor in designing drugs with improved therapeutic windows. frontiersin.org For example, high selectivity for the M1 or M4 subtypes is a desirable trait for cognitive enhancers, while avoiding M2 and M3 antagonism could minimize cardiac and peripheral side effects, respectively. frontiersin.orgresearchgate.net Elucidating the complete selectivity profile of Dexetimide will be instrumental in identifying novel therapeutic applications and guiding the development of next-generation anticholinergic agents.

Development of Advanced Radiotracers for Preclinical Imaging Studies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative study of biological processes in vivo. nih.govnih.gov The development of radiolabeled analogues of Dexetimide has enabled the visualization and quantification of muscarinic acetylcholine receptors (mAChRs) in the brain. nih.gov This is particularly relevant for studying neurological and psychiatric disorders where mAChR dysfunction is implicated, such as Alzheimer's and Parkinson's disease. nih.gov

Several fluorine-18 (B77423) (¹⁸F) labeled Dexetimide analogues have been synthesized and evaluated as PET radiotracers. nih.gov Early studies in rats focused on 2-[¹⁸F]fluorodexetimide (2-FDEX) and 4-[¹⁸F]fluorodexetimide (4-FDEX). nih.gov These studies demonstrated that the tracers could effectively cross the blood-brain barrier and bind to mAChR-rich regions like the striatum and cortex. nih.gov However, 2-FDEX showed evidence of in vivo defluorination, a significant drawback for a PET tracer. nih.gov In contrast, 4-FDEX proved more stable and is considered a potential PET agent for studying mAChRs. nih.gov

More recently, ¹⁸F-Fluorobenzyl-Dexetimide (FDEX) was evaluated in a first-in-human study, demonstrating good brain entry and high-quality images consistent with the known distribution of mAChRs. nih.gov The tracer showed the highest binding in the striatum, followed by the cortex and hippocampus, with very low uptake in the cerebellum, making the latter a suitable reference region. nih.gov

Future research in this area should aim to:

Develop new radiotracers with optimized pharmacokinetics, such as faster washout from non-target tissues to improve imaging contrast.

Synthesize analogues labeled with other positron-emitting isotopes, like Carbon-11, which may offer different kinetic properties and allow for repeat imaging studies on the same day. frontiersin.org

Create tracers with higher selectivity for specific mAChR subtypes to enable more targeted molecular imaging studies.

Table 1: Preclinical Biodistribution of ¹⁸F-Labeled Dexetimide Analogues in Rats Data extracted from biodistribution studies in rats, showing the ratio of tracer uptake in specific brain regions compared to the cerebellum, a region with low muscarinic receptor density.

RadiotracerTime Post-InjectionStriatum-to-Cerebellum RatioCortex-to-Cerebellum RatioReference
2-[¹⁸F]fluorodexetimide (2-FDEX)1 hour8.6 ± 1.18.4 ± 1.0 nih.gov
2-[¹⁸F]fluorodexetimide (2-FDEX)3 hours12.1 ± 2.110.7 ± 2.2 nih.gov
4-[¹⁸F]fluorodexetimide (4-FDEX)1 hour5.9 ± 0.9N/A nih.gov
4-[¹⁸F]fluorodexetimide (4-FDEX)3 hours12.3 ± 2.0N/A nih.gov

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights

To move beyond the classical receptor-ligand interaction model, future research on Dexetimide hydrochloride should incorporate multi-omics approaches. frontiersin.org These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular and systemic responses to a pharmacological agent. thermofisher.comnih.gov By integrating these diverse datasets, researchers can construct a comprehensive map of the molecular changes induced by Dexetimide, leading to a deeper understanding of its mechanism of action and potentially uncovering novel therapeutic targets or biomarkers. mdpi.comnih.gov

A multi-omics strategy to study Dexetimide could involve:

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression in neuronal cells or brain tissue following Dexetimide administration. This would reveal which genes and signaling pathways are up- or down-regulated by muscarinic receptor blockade. mdpi.com

Proteomics: Quantifying changes in the entire protein complement (the proteome) of affected cells. mdpi.com This approach can identify alterations in protein expression, post-translational modifications, and protein-protein interaction networks that are downstream of receptor binding, providing direct insight into functional changes in cellular machinery. revespcardiol.orgnih.gov

Metabolomics: Profiling the full range of small-molecule metabolites within a biological system. mdpi.com This can illuminate how Dexetimide-induced changes in signaling pathways ultimately affect cellular metabolism and energy homeostasis. mdpi.com

By combining these layers of biological information, researchers can identify key molecular signatures and regulatory networks associated with Dexetimide's effects. nih.gov This integrative approach is crucial for understanding the complex, system-wide consequences of modulating the cholinergic system and could facilitate the discovery of predictive biomarkers for treatment response. mdpi.com

Novel Synthetic Methodologies for Enantiopure Dexetimide Analogues

The pharmacological activity of benzetimide (B37474) resides exclusively in its dextrorotatory (+)-enantiomer, Dexetimide. Therefore, the development of efficient and scalable methods to produce enantiomerically pure compounds is of paramount importance. nih.gov While classical resolution of racemic mixtures is a viable method, future research should focus on more advanced and efficient stereoselective synthetic strategies.

Promising future methodologies for synthesizing enantiopure Dexetimide and its analogues include:

Asymmetric Catalysis: This approach involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral starting material. mdpi.com Research could focus on developing novel transition metal catalysts (e.g., rhodium, ruthenium) or organocatalysts for key bond-forming reactions in the Dexetimide synthesis, such as asymmetric hydrogenation or alkylation, to establish the critical chiral center with high enantioselectivity. researchgate.net

Enzymatic Desymmetrization: Biocatalysis using enzymes like lipases can offer exceptional stereoselectivity under mild reaction conditions. nih.gov A potential strategy involves the enzymatic desymmetrization of a symmetrical, prochiral intermediate in the synthetic pathway, selectively transforming it into a chiral building block for Dexetimide. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiopure starting materials from nature, such as amino acids or carbohydrates, as foundational chiral building blocks. scribd.com Designing a synthetic route to Dexetimide that begins with a compound from the "chiral pool" can circumvent the need for a resolution step or asymmetric catalysis altogether.

These advanced synthetic methods not only offer the potential for higher yields and enantiomeric purity but also align with the principles of green chemistry by reducing waste and improving atom economy. soton.ac.uk

Expanding Preclinical Animal Models for Mechanistic Studies

While initial pharmacokinetic and biodistribution studies of Dexetimide and its analogues have been conducted in rodents, a deeper mechanistic understanding requires the use of more sophisticated and disease-relevant preclinical animal models. nih.govnih.gov The choice of animal model is critical for translating basic scientific findings into potential clinical applications. nih.govmdpi.com

Future research should expand the range of models used to study Dexetimide's effects, including:

Transgenic Animal Models: To investigate the therapeutic potential of Dexetimide in specific neurological disorders, researchers should employ genetically engineered models that recapitulate key aspects of human diseases. nih.gov For example, transgenic mouse models of Alzheimer's disease that develop amyloid plaques and tau pathology could be used to determine if modulating muscarinic receptors with Dexetimide can alleviate cognitive deficits or alter disease progression. nih.govmdpi.com

Pharmacological Models of Cholinergic Dysfunction: Inducing a temporary state of cholinergic deficit in animals, for instance through the administration of scopolamine, creates a robust model for studying pro-cognitive agents. Testing Dexetimide in such models can provide clear insights into its ability to modulate the cholinergic system and impact learning and memory. chemdiv.com

Non-Human Primate (NHP) Models: NHPs possess a more complex brain structure and cognitive function that is more analogous to humans compared to rodents. mdpi.com Using NHP models for advanced behavioral and neuroimaging studies would provide highly valuable and more translatable data on the cognitive effects and neural circuit engagement of Dexetimide. chemdiv.com

Utilizing a diverse array of well-validated animal models will be essential for elucidating the complex in vivo actions of Dexetimide and for building a stronger preclinical evidence base to guide potential future clinical investigations. nih.gov

Q & A

Q. What experimental methodologies are recommended for determining the receptor-binding affinity of dexetimide hydrochloride?

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases typically include acetonitrile:phosphate buffer (pH 3.0) gradients. Stability studies under accelerated conditions (40°C/75% RH) for 4–6 weeks can identify degradation products. Validate methods per ICH guidelines, including specificity, linearity (R<sup>2</sup> > 0.99), and recovery rates (98–102%) .

Q. What in vivo models are suitable for evaluating the neuroprotective efficacy of this compound in Parkinson’s disease?

Rodent models such as 6-OHDA-induced nigrostriatal lesions or MPTP-treated mice are standard. Measure rotational behavior (apomorphine-induced contralateral turns) and striatal dopamine levels via HPLC-ECD. Include positive controls (e.g., amantadine hydrochloride) and histopathological analysis of substantia nigra .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported IC50 values for this compound across studies?

Conduct a meta-analysis of existing data, stratifying by variables such as:

  • Receptor subtype (M1 vs. M3)
  • Assay format (cell membranes vs. whole cells)
  • Ligand concentration (Kd adjustments) Use multivariate regression to identify confounding factors. Replicate conflicting studies under harmonized conditions, adhering to protocols in (e.g., identical buffer systems, cell lines) .

Q. What computational strategies can predict this compound’s off-target interactions?

Perform molecular docking with mAChR homology models (e.g., PDB: 5CXV) and screen against databases like ChEMBL or PubChem. Validate predictions using SPR (surface plasmon resonance) for kinetic binding analysis (kon/koff). Cross-reference with transcriptomic data (e.g., GTEx) to prioritize physiologically relevant targets .

Q. How can researchers optimize chiral synthesis routes for this compound to improve enantiomeric excess (ee)?

Test asymmetric catalysis with BINAP-ruthenium complexes or enzymatic resolution using lipases (e.g., Candida antarctica). Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction parameters (temperature, solvent polarity) using DoE (Design of Experiments) .

Example Optimization Table:

CatalystSolventTemperature (°C)ee (%)Yield (%)
Ru-BINAPToluene6098.585
Lipase CALBEthyl acetate3795.272

Methodological Guidance

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Apply Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models. Report 95% confidence intervals for EC50/IC50 values and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers address batch-to-batch variability in this compound’s pharmacological activity?

Implement Quality-by-Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Purity, particle size, crystallinity.
  • Use PAT (Process Analytical Technology) tools (e.g., in-line NIR) for real-time monitoring.
  • Perform accelerated stability testing to correlate physicochemical properties with bioactivity .

Data Interpretation & Reproducibility

Q. What steps ensure reproducibility in this compound’s in vitro toxicity assays?

  • Standardize cell culture conditions (passage number, media serum concentration).
  • Include reference compounds (e.g., atropine for mAChR antagonism).
  • Adhere to MIAME/MIACA guidelines for metadata reporting .

Q. How can cross-reactivity with other mAChR subtypes be systematically evaluated?

Use radioligand binding assays with subtype-selective antagonists (e.g., pirenzepine for M1, darifenacin for M3). Calculate selectivity ratios (IC50 M1/IC50 M3) and validate with functional assays (calcium flux for M3, cAMP for M2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.